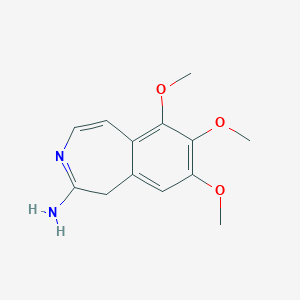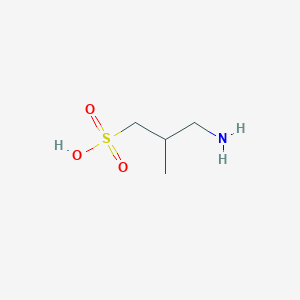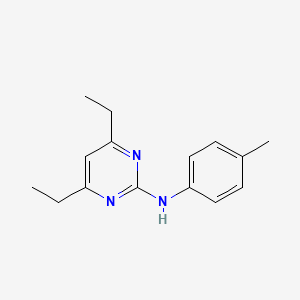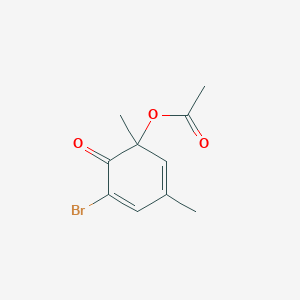
Benzenamine, 4-(2,3-dimethoxypropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(2,3-dimethoxypropoxy)-, also known as 4-(2,3-dimethoxypropoxy)aniline, is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2,3-dimethoxypropoxy group. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(2,3-dimethoxypropoxy)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitroaniline with 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: Benzenamine, 4-(2,3-dimethoxypropoxy)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The nitro precursor can be reduced to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(2,3-dimethoxypropoxy)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(2,3-dimethoxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(2,3-dimethoxypropoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
4-Methoxyaniline: Similar structure but with a methoxy group instead of the 2,3-dimethoxypropoxy group.
4-Ethoxyaniline: Contains an ethoxy group, offering different reactivity and properties.
Uniqueness: Benzenamine, 4-(2,3-dimethoxypropoxy)- is unique due to the presence of the 2,3-dimethoxypropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate for synthesizing compounds with specific properties and activities.
Propiedades
| 94925-58-3 | |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-(2,3-dimethoxypropoxy)aniline |
InChI |
InChI=1S/C11H17NO3/c1-13-7-11(14-2)8-15-10-5-3-9(12)4-6-10/h3-6,11H,7-8,12H2,1-2H3 |
Clave InChI |
DTYRHMVURBUISJ-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC1=CC=C(C=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/no-structure.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)





![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

